molecular formula C20H16N4O6S2 B2966301 Methyl 4-(2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 893146-44-6

Methyl 4-(2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Cat. No.: B2966301
CAS No.: 893146-44-6
M. Wt: 472.49
InChI Key: NEOYDRPTRRSEDB-UHFFFAOYSA-N
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Description

Methyl 4-(2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C20H16N4O6S2 and its molecular weight is 472.49. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures have been reported to interact with metal–organic frameworks (mofs), specifically those involving zinc (zn) ions .

Mode of Action

It is known that dioxole functional groups can bind to zn (ii) ions in certain conditions . This interaction could potentially alter the structure and function of the target, leading to changes in its activity.

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of metal–organic frameworks (mofs) . These MOFs have diverse applications, including gas storage, catalysis, and drug delivery, indicating that the compound could potentially influence a wide range of biochemical pathways.

Result of Action

Compounds with similar structures have shown potent growth inhibition properties against certain human cancer cell lines . This suggests that Methyl 4-(2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate could potentially have antitumor effects.

Action Environment

It is known that the synthesis of similar compounds can be influenced by factors such as temperature and solvent conditions .

Properties

IUPAC Name

methyl 4-[[2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O6S2/c1-28-18(27)11-2-5-13(6-3-11)21-16(25)9-31-20-24-23-19(32-20)22-17(26)12-4-7-14-15(8-12)30-10-29-14/h2-8H,9-10H2,1H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEOYDRPTRRSEDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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